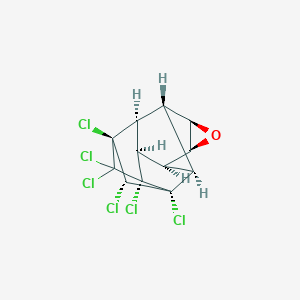

![molecular formula C14H21N3 B171150 2-Octyl-2H-benzo[d][1,2,3]triazole CAS No. 112642-69-0](/img/structure/B171150.png)

2-Octyl-2H-benzo[d][1,2,3]triazole

Overview

Description

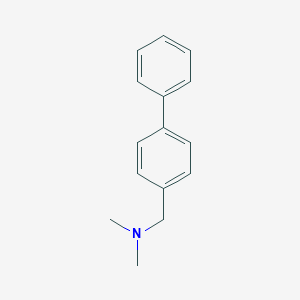

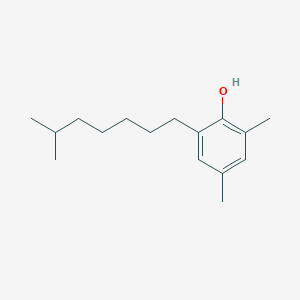

2-Octyl-2H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C14H21N3. It has a molecular weight of 231.34 g/mol . It is also known by other names such as 2-n-Octylbenzotriazole and 2-octylbenzotriazole .

Synthesis Analysis

The synthesis of 2H-benzo[d][1,2,3]triazole derivatives, including 2-Octyl-2H-benzo[d][1,2,3]triazole, has been reported in the literature . The electrosynthesis of these compounds is conducted in a simple undivided cell under constant current conditions .Molecular Structure Analysis

The molecular structure of 2-Octyl-2H-benzo[d][1,2,3]triazole has been elucidated through various spectroscopic techniques and DFT calculations .Physical And Chemical Properties Analysis

2-Octyl-2H-benzo[d][1,2,3]triazole is a liquid at room temperature . It has a high logP value of 5.3, indicating its lipophilic nature . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications

Multichromic Polymers

2-Octyl-2H-benzo[d][1,2,3]triazole derivatives have been explored for their potential in multichromic polymers. Studies on benzotriazole derivatives, such as BBTA and BBTS, show that their electronic structures and substitution positions significantly influence their optical and electrochemical properties. This leads to different multicolored electrochromic properties in various oxidized and reduced states, highlighting their potential in optoelectronic applications (Yiĝitsoy et al., 2011).

Antimicrobial Applications

Research into novel aminoalkylated derivatives of benzo[d][1,2,3]triazole, including 2-Octyl-2H-benzo[d][1,2,3]triazole, has shown promising results in antimicrobial activities. These derivatives have been tested against various bacterial and fungal strains, demonstrating their potential as future antimicrobial agents (Bhardwaj, 2014).

Optoelectronic Applications

The self-assembly of T-shape 2H-benzo[d][1,2,3]-triazole derivatives has been investigated for optoelectronic applications. These derivatives, including 2-Octyl-2H-benzo[d][1,2,3]triazole, have been synthesized under specific conditions and their aggregation behavior in both solution and solid-state has been studied. Their ability to form organized aggregates with waveguide properties is particularly significant for optoelectronic applications (Torres et al., 2016).

Catalysts in Chemical Reactions

2-Octyl-2H-benzo[d][1,2,3]triazole derivatives have also been utilized as ligands in catalysts for chemical reactions. For instance, their use in half-sandwich ruthenium(II) complexes has been explored for catalytic oxidation and transfer hydrogenation aspects, demonstrating their versatility in synthetic chemistry (Saleem et al., 2013).

Electrosynthesis

The electrosynthesis of 2H-2-(aryl)-benzo[d]-1,2,3-triazoles and their N-oxides, including derivatives of 2-Octyl-2H-benzo[d][1,2,3]triazole, has been reported. This process is significant for producing compounds with potential antiviral properties, indicating its importance in pharmaceutical research (Wirtanen et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of the target receptors . This interaction involves various forces such as electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds .

Pharmacokinetics

Its physical form is a liquid , which may influence its absorption and distribution in the body.

Action Environment

The action of 2-Octyl-2H-benzo[d][1,2,3]triazole can be influenced by environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . Furthermore, 2H-benzo[d][1,2,3]triazole derivatives have shown significant organogel formation, particularly responsive under pH stimuli or to the presence of metal cations .

properties

IUPAC Name |

2-octylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESNTVKWORZVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402510 | |

| Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octyl-2H-benzo[d][1,2,3]triazole | |

CAS RN |

112642-69-0 | |

| Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

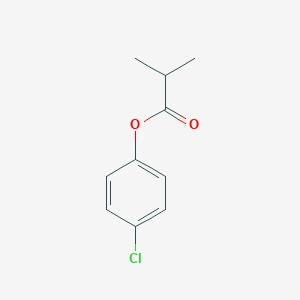

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)